molecular formula C18H16BF4N3O B2473625 (5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 463326-74-1

(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No. B2473625
CAS RN: 463326-74-1
M. Wt: 377.15
InChI Key: XTKRWZGYQFUONZ-XCRQGQIYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a useful research compound. Its molecular formula is C18H16BF4N3O and its molecular weight is 377.15. The purity is usually 95%.
BenchChem offers high-quality (5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Catalysis The compound's derivatives have been instrumental in chemical reactions and catalysis. For example, some derivatives have been used in cycloaddition reactions of dihydro-1H-1,4-diazepines with nitrile oxides and imines, leading to the synthesis of new heterotricyclic systems. This indicates the compound's versatility and reactivity in forming complex molecular structures (Aversa et al., 2009).

Material Science and Electronics In the field of material science and electronics, derivatives of this compound have been used to construct electron acceptors for efficient thermally activated delayed fluorescence emitters. This has implications in the development of new materials for electronic devices, showcasing the compound's potential in advanced technology applications (Pathak et al., 2020).

Pharmaceutical Research Although specifics on drug use and side effects were excluded as per the request, it's worth noting that derivatives of this compound have shown high binding selectivity in pharmaceutical research, indicating potential therapeutic applications. However, detailed information on these aspects was not included in this summary (Carling et al., 2004).

properties

IUPAC Name

(1R,9S)-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N3O.BF4/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3,4)5/h1-9,12,16,18H,10-11H2;/q+1;-1/t16-,18+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAPHEJUSIRKAF-KUGOCAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

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